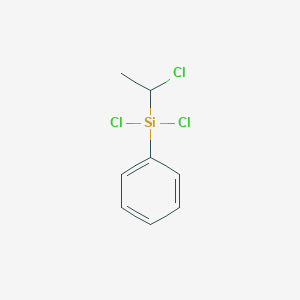
Dichloro-(1-chloroethyl)-phenylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloro-(1-chloroethyl)-phenylsilane: is an organosilicon compound with the molecular formula C8H9Cl3Si. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity due to the presence of both silicon and chlorine atoms, making it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: Dichloro-(1-chloroethyl)-phenylsilane can be synthesized by the reaction of phenylsilane with chloroethyl chloride in the presence of a catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production: Industrially, this compound can be produced by the direct chlorination of phenylsilane followed by the addition of chloroethyl chloride. The reaction is conducted at elevated temperatures and pressures to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Substitution Reactions: Dichloro-(1-chloroethyl)-phenylsilane undergoes nucleophilic substitution reactions where the chlorine atoms can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: Reduction of this compound can lead to the formation of silanes with fewer chlorine atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or amines are commonly used under mild to moderate temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under controlled conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Substitution: Formation of phenylsilane derivatives with different functional groups.
Oxidation: Production of silanols or siloxanes.
Reduction: Formation of simpler silanes.
科学的研究の応用
Chemistry:
Catalysis: Dichloro-(1-chloroethyl)-phenylsilane is used as a precursor in the synthesis of catalysts for various organic reactions.
Polymer Chemistry: It is employed in the production of silicone polymers and resins.
Biology and Medicine:
Drug Development: The compound is investigated for its potential use in the synthesis of pharmaceutical intermediates.
Biocompatible Materials: Research is ongoing to explore its use in the development of biocompatible materials for medical applications.
Industry:
Coatings and Sealants: Used in the formulation of coatings and sealants due to its ability to form strong bonds with various substrates.
Electronics: Employed in the production of electronic components and materials due to its stability and reactivity.
作用機序
Mechanism:
Nucleophilic Substitution: The chlorine atoms in dichloro-(1-chloroethyl)-phenylsilane are susceptible to nucleophilic attack, leading to the formation of new silicon-carbon or silicon-oxygen bonds.
Oxidation and Reduction: The silicon atom can undergo oxidation or reduction, altering the electronic properties of the compound and enabling further chemical transformations.
Molecular Targets and Pathways:
Silicon-Carbon Bonds: The formation and cleavage of silicon-carbon bonds are central to the compound’s reactivity.
Silicon-Oxygen Bonds: Oxidation leads to the formation of silicon-oxygen bonds, which are crucial in the production of silanols and siloxanes.
類似化合物との比較
Chloromethylsilane: Similar in structure but with different reactivity due to the presence of a methyl group instead of a phenyl group.
Dichlorophenylsilane: Lacks the chloroethyl group, leading to different chemical properties and applications.
Trichlorosilane: Contains three chlorine atoms bonded to silicon, making it more reactive in certain substitution reactions.
Uniqueness:
Reactivity: The presence of both phenyl and chloroethyl groups in dichloro-(1-chloroethyl)-phenylsilane provides unique reactivity patterns that are not observed in simpler silanes.
Applications: Its versatility in various chemical reactions and industrial applications sets it apart from other organosilicon compounds.
特性
分子式 |
C8H9Cl3Si |
|---|---|
分子量 |
239.6 g/mol |
IUPAC名 |
dichloro-(1-chloroethyl)-phenylsilane |
InChI |
InChI=1S/C8H9Cl3Si/c1-7(9)12(10,11)8-5-3-2-4-6-8/h2-7H,1H3 |
InChIキー |
PVJQINBOEAHICP-UHFFFAOYSA-N |
正規SMILES |
CC([Si](C1=CC=CC=C1)(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methylbicyclo[2.2.2]oct-2-ene-1-carbonyl chloride](/img/structure/B14698177.png)
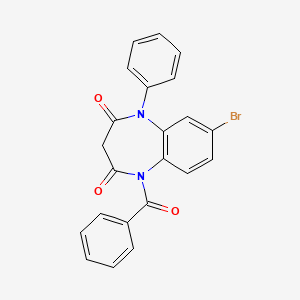
![1,2,4-Trifluorobicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14698184.png)
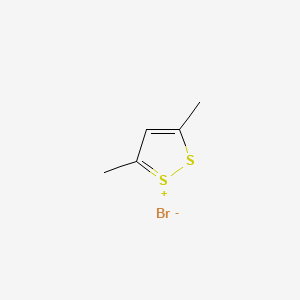
![[2-(hydroxymethyl)-2,3-dimethylpentyl] N-propan-2-ylcarbamate](/img/structure/B14698194.png)
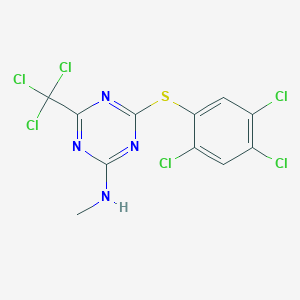
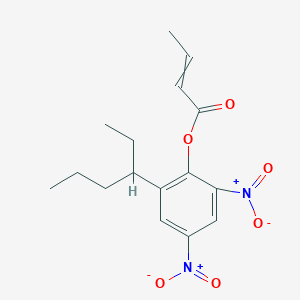
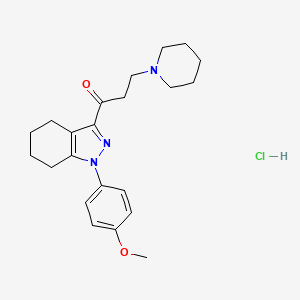
stannane](/img/structure/B14698211.png)
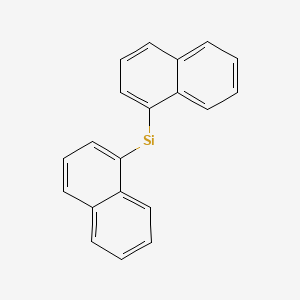
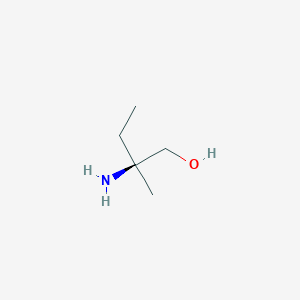
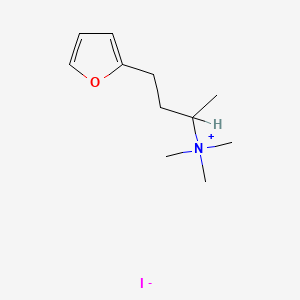
![(16E)-3-hydroxy-10,13-dimethyl-16-(morpholin-4-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B14698243.png)

